buprenorphine hydrochloride buprenorphine hydrochloride
Brand Name: Vulcanchem
CAS No.: 136232-95-6
VCID: VC0235952
InChI:
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 0

buprenorphine hydrochloride

CAS No.: 136232-95-6

Cat. No.: VC0235952

Molecular Formula: C7H11NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

buprenorphine hydrochloride - 136232-95-6

Specification

CAS No. 136232-95-6
Molecular Formula C7H11NO2
Molecular Weight 0

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

Buprenorphine hydrochloride is defined by the chemical name (2S)-2-[17-Cyclopropylmethyl-4,5α-epoxy-3-hydroxy-6-methoxy-6α,14-ethano-14α-morphinan-7α-yl]-3,3-dimethylbutan-2-ol hydrochloride . This compound has a molecular formula of C29H41NO4·HCl and a molecular weight of 504.10 g/mol . Structurally, buprenorphine is a thebaine derivative (paramorphine, an opiate alkaloid) with significant modifications that contribute to its unique pharmacological profile . These structural characteristics play a pivotal role in the compound's receptor binding properties and subsequent clinical effects.

Physical Properties

Buprenorphine hydrochloride manifests as a white or off-white crystalline powder with distinct solubility characteristics that influence its pharmaceutical formulation potential . The compound demonstrates variable solubility across different solvents: it is sparingly soluble in water, freely soluble in methanol, soluble in alcohol, and practically insoluble in cyclohexane . These solubility parameters guide formulation development and impact bioavailability across different routes of administration. The crystalline nature of the compound contributes to its stability under appropriate storage conditions.

Stability and Quality Control

Pharmaceutical-grade buprenorphine hydrochloride undergoes rigorous quality control testing to ensure consistent performance. Specifications typically include physical description (visual inspection), identification tests (NIR, UV, chloride detection), pH measurement of aqueous suspensions, water content determination (Karl Fischer method), residue on ignition assessment, specific optical rotation, residual solvent analysis, assay methods (HPLC, titration), chloride ion determination, purity evaluation (HPLC), and particle size distribution analysis . These comprehensive quality controls ensure batch-to-batch consistency and pharmaceutical performance.

Pharmacological Profile

Receptor Binding and Mechanism of Action

Buprenorphine hydrochloride exhibits a complex pharmacological profile that distinguishes it from traditional opioids. The compound acts as a partial agonist at the mu-opioid receptor while simultaneously functioning as an antagonist at the kappa-opioid receptor . This dual receptor activity contributes significantly to its unique clinical effects and safety advantages. As a partial agonist, buprenorphine demonstrates high binding affinity for the mu-opioid receptor but produces lower intrinsic activity compared to full agonists such as morphine, heroin, or oxycodone .

One particularly notable characteristic of buprenorphine is its remarkably slow rate of dissociation from its receptor, as observed in vitro studies . This property may explain several of its clinical features, including its extended duration of action compared to morphine, the unpredictability of its reversal by opioid antagonists, and its relatively low level of manifest physical dependence . The compound's high receptor affinity enables it to displace other opioids with lower binding affinities while producing less receptor activation, creating a ceiling effect for certain opioid-related adverse effects.

Comparative Potency

Buprenorphine hydrochloride demonstrates significant analgesic potency, approximately twenty-five to forty times more potent than morphine . In clinical practice, 0.3 mg of buprenorphine produces analgesic and respiratory depressant effects comparable to 10 mg of morphine sulfate in adults . This high potency allows for effective pain relief at relatively low doses, potentially contributing to a more favorable side effect profile in certain patient populations.

Table 1: Comparative Properties of Buprenorphine Hydrochloride and Other Opioids

PropertyBuprenorphineMorphineMethadoneOxycodone
Receptor ActivityPartial μ-agonist, κ-antagonistFull μ-agonistFull μ-agonistFull μ-agonist
Relative Analgesic Potency25-40× morphine1× (reference)3-5× morphine1.5-2× morphine
Ceiling Effect for Respiratory DepressionYesNoNoNo
Risk of ConstipationLower (4% with buccal film)Higher (8-31%)HigherHigher
Duration of ActionExtendedIntermediateExtendedVariable by formulation
Antagonist ReversibilityPartial/UnpredictableCompletePartialComplete

Formulations and Clinical Applications

Available Formulations

Buprenorphine hydrochloride is available in multiple pharmaceutical formulations, each designed to optimize delivery for specific clinical scenarios. These formulations differ in bioavailability, onset of action, duration of effect, and practical aspects of administration.

Table 2: Comparison of Buprenorphine Hydrochloride Formulations

FormulationTrade Name ExampleAvailable StrengthsDosing FrequencyBioavailabilityPrimary Indication
Buccal FilmBelbuca®75, 150, 300, 450, 600, 750, 900 μgEvery 12 hoursHigher than other non-IV formsChronic pain
Sublingual TabletVariousMultiple strengthsVariableModerate (bypasses first-pass)Opioid use disorder
Injectable SolutionVariousMultiple strengthsVariableComplete (IV)Acute pain
Transdermal PatchVariousMultiple strengthsExtended wear timeSteady-state deliveryChronic pain

Buccal Film Formulation

The buccal film formulation of buprenorphine (Belbuca®) was introduced by BioDelivery Sciences International Inc. and received FDA approval in 2015 for chronic pain management . In the United States, Belbuca® is available in multiple strengths: 75, 150, 300, 450, 600, 750, and 900 μg, providing a wider range of doses compared to the transdermal patch formulation . This formulation requires administration every twelve hours, with warnings against more frequent dosing due to potential QTc interval prolongation .

The buccal film demonstrates higher bioavailability than other non-injectable formulations, making it the most effective delivery method besides intravenous administration . Both buccal and transdermal formulations bypass first-pass gastrointestinal and hepatic metabolism, potentially benefiting patients with gastrointestinal issues . The frequency of constipation with buccal film buprenorphine is approximately 4%, compared to 8-31% with full μ-opioid receptor agonists .

Sublingual Formulations

Sublingual formulations of buprenorphine hydrochloride are primarily used in opioid use disorder treatment, often combined with naloxone to deter misuse. Comparative studies have shown that sublingual films and tablets demonstrate comparable outcomes and dose equivalence, though patient satisfaction tends to favor film formulations in some studies .

Novel rapidly dissolving sublingual tablets have been developed with improved bioavailability, faster disintegration times, and enhanced taste-masking compared to conventional sublingual tablets . These improvements contribute to better patient satisfaction and potentially improved medication adherence, critical factors in addiction treatment.

Injectable Formulation

The parenteral formulation of buprenorphine hydrochloride is predominantly used for acute pain management. Following intramuscular injection, pharmacological effects begin within approximately 15 minutes and persist for 6 hours or longer, with peak effects typically observed at around 1 hour post-administration . Intravenous administration shortens both the time to onset and the time to peak effect .

Opioid Use Disorder Treatment

Buprenorphine hydrochloride plays a crucial role in medication-assisted treatment for opioid use disorder, demonstrating efficacy in reducing illicit opioid use and opioid cravings. Clinical trials have shown that buprenorphine/naloxone combination products and buprenorphine alone produce significantly greater rates of opioid-negative urine samples compared to placebo groups .

Studies comparing different sublingual formulations have generally found equivalent outcomes and dose equivalence between tablet and film formulations, though patient satisfaction tends to favor film formulations in some studies . The rapidly dissolving sublingual tablets with improved taste-masking and faster disintegration have shown promising results for enhancing treatment adherence .

Pharmacokinetics

Absorption and Bioavailability

The absorption and bioavailability of buprenorphine hydrochloride vary significantly based on the route of administration. Intravenous administration provides complete bioavailability, while other routes demonstrate variable absorption profiles influenced by first-pass metabolism and local tissue characteristics.

The buccal film formulation exhibits higher bioavailability than other non-injectable formulations, making it the most effective oral delivery method . Both buccal and transdermal formulations bypass first-pass gastrointestinal and hepatic metabolism, potentially offering advantages for patients with gastrointestinal issues or hepatic impairment .

Onset and Duration of Action

The pharmacokinetic profile of buprenorphine hydrochloride contributes significantly to its clinical utility:

  • After intramuscular injection, pharmacological effects begin within approximately 15 minutes and persist for 6 hours or longer

  • Peak pharmacological effects are typically observed at around 1 hour post-intramuscular administration

  • Intravenous administration accelerates both onset and time to peak effect

  • The compound's slow dissociation from receptors contributes to its extended duration of action compared to morphine

Interspecies Differences

The pharmacokinetics of buprenorphine has been studied across various species, including numerous mammals, birds (such as American kestrels and African grey parrots), and reptiles (like red-eared slider terrapins) . These comparative studies highlight both similarities and differences in the compound's behavior across species, informing both veterinary applications and translational research.

Clinical Efficacy Evidence

Efficacy in Pain Management

Multiple studies support the efficacy of buprenorphine hydrochloride in various pain conditions. A literature review by Hale et al. in 2021 found that all published studies at that time demonstrated successful analgesia with buccal film formulations for chronic low back pain . Several studies have established that the efficacy of buccal buprenorphine is comparable to other extended-release opioids, even in opioid-experienced patients .

Patient testimonials provide compelling real-world evidence of buprenorphine's effectiveness. One individual with severe rheumatoid and osteoarthritis described buprenorphine 8-2mg as "a life saver," noting that when doctors tried different medications, "nothing would give me any type of relief" until buprenorphine was initiated . Another patient reported superior pain control with buprenorphine compared to other narcotic medications that only provided relief for approximately 4 hours before pain returned .

Efficacy in Opioid Use Disorder

Clinical trials have demonstrated the efficacy of buprenorphine hydrochloride, alone or in combination with naloxone, for opioid use disorder treatment. Fudala et al. found significantly greater rates of opioid-negative urine samples among patients receiving buprenorphine treatments (17.8% and 20.7%) compared to placebo groups (5.8%, P<.0001) . The combination effectively reduces both opioid use and cravings in individuals with opioid addiction.

Comparative studies between different formulations have generally found equivalent outcomes. Lintzeris et al. compared buprenorphine-naloxone sublingual film to tablet formulations and found comparable treatment outcomes and dose equivalence between the formulations, though patient satisfaction favored the film formulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator